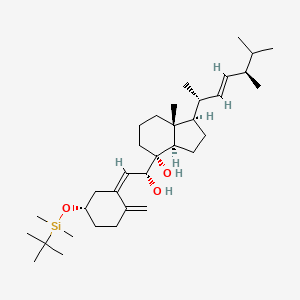

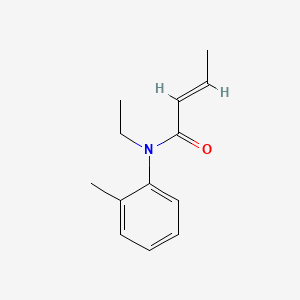

![molecular formula C23H24N2O3 B1146965 (1R,2S)-2-[(1,3-二氧代异吲哚-2-基)甲基]-N,N-双(1,1,2,2,2-五氘乙基)-1-苯基环丙烷-1-甲酰胺 CAS No. 1246818-55-2](/img/structure/B1146965.png)

(1R,2S)-2-[(1,3-二氧代异吲哚-2-基)甲基]-N,N-双(1,1,2,2,2-五氘乙基)-1-苯基环丙烷-1-甲酰胺

描述

The compound is a complex organic molecule with potential relevance in various chemical and pharmacological fields. It encompasses multiple functional groups, including a cyclopropane ring, an isoindolinone moiety, and a carboxamide group, which collectively contribute to its unique chemical and physical properties. The synthesis and characterization of such molecules are crucial for advancing in fields like medicinal chemistry, material science, and synthetic organic chemistry.

Synthesis Analysis

Synthesis of complex cyclopropane derivatives often involves key strategies such as Wittig olefination and radical polymerization. For instance, Wittig olefination has been utilized to generate cyclopropyl amino acids with high yields and enantiomeric purity, showcasing the utility of this method in synthesizing cyclopropane-containing molecules (Cativiela, Díaz-de-Villegas, & Jiménez, 1996). Similarly, radical polymerization of difunctional 2-vinyl-cyclopropanes leads to crosslinked polymers, indicating the versatility of cyclopropane derivatives in polymer chemistry (Moszner, Zeuner, Völkel, Fischer, & Rheinberger, 1999).

Molecular Structure Analysis

Molecular structure analysis of cyclopropane derivatives reveals critical insights into their spatial configuration and electronic distribution. X-ray diffraction and theoretical approaches have been applied to understand the molecular geometry, vibrational frequencies, and molecular electrostatic potential of cyclopropane-containing compounds, offering a detailed view of their structural attributes (Yılmaz, Saraçoğlu, Çalışkan, Yilmaz, & Cukurovalı, 2012).

Chemical Reactions and Properties

Cyclopropane derivatives participate in a variety of chemical reactions, demonstrating their reactivity and potential for further functionalization. Reactions such as cycloadditions and nucleophilic substitutions are pivotal for modifying cyclopropane cores, leading to new compounds with diverse properties (Wald & Wamhoff, 1978).

Physical Properties Analysis

The physical properties of cyclopropane derivatives, including solubility, crystallinity, and thermal stability, are influenced by their molecular structure. Polyamides derived from cyclopropane-containing monomers, for example, exhibit outstanding solubility and thermal stability, making them suitable for advanced applications (Li, Wang, Li, & Jiang, 2009).

科学研究应用

质谱表征

- 在常压电离条件下探索了该化合物的质谱行为。进行了多级质谱实验,提供了对相关环丙烷化合物不同立体异构体表征的见解 (Cristoni 等,2000)。

结构分析和绝对构型

- 对相关环丙烷化合物的绝对构型进行了研究,有助于更好地理解这类化合物的结构方面 (Aratani 等,1970)。

聚合应用

- 已经对包括相关环丙烷化合物在内的环状单体的聚合进行了研究,显示了在创建具有特定性质的交联聚合物中的潜在应用 (Moszner 等,1999)。

晶体学研究

- 已经对相关环丙烷甲酰胺进行了晶体结构分析。这些研究提供了有关分子构象和晶态中分子间相互作用的详细信息 (Cativiela 等,1995)。

光谱研究

- 已经对相关环丙烷化合物进行了光谱和量热研究。这些研究提供了对由光诱导电子转移引发的亚甲基环丙烷重排机制的见解 (Ikeda 等,2003)。

NF-κB 和 AP-1 基因表达抑制

- 对相关化合物的构效关系的研究导致了靶向 NF-κB 和 AP-1 转录因子的抑制剂的开发,表明在基因表达调节中的潜在应用 (Palanki 等,2000)。

X 射线衍射和理论研究

- 使用 X 射线衍射和理论方法研究了相关环丙烷化合物的分子结构,提供了有关分子几何和电子性质的宝贵信息 (Yılmaz 等,2012)。

双大环 Gd3+ 络合物的合成和弛豫性质

- 与环丙烷化合物相关的 novel 双大环 Gd3+ 络合物的合成和弛豫性质的研究显示了在磁共振成像 (MRI) 造影剂中的潜在应用 (Mishra 等,2008)。

甲酰胺及其金属络合物的抗菌活性

- 涉及与环丙烷化合物相关的结构的甲酰胺及其 Cu(II)、Zn(II) 络合物的抗菌活性研究证明了在开发新型抗菌剂中的潜在应用 (Aktan 等,2017)。

属性

IUPAC Name |

(1R,2S)-2-[(1,3-dioxoisoindol-2-yl)methyl]-N,N-bis(1,1,2,2,2-pentadeuterioethyl)-1-phenylcyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O3/c1-3-24(4-2)22(28)23(16-10-6-5-7-11-16)14-17(23)15-25-20(26)18-12-8-9-13-19(18)21(25)27/h5-13,17H,3-4,14-15H2,1-2H3/t17-,23+/m1/s1/i1D3,2D3,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOTWZGIFEGRKFM-VVAHOJQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1(CC1CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(C(=O)[C@@]1(C[C@@H]1CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4)C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2S)-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide-d10 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

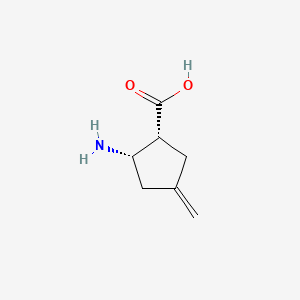

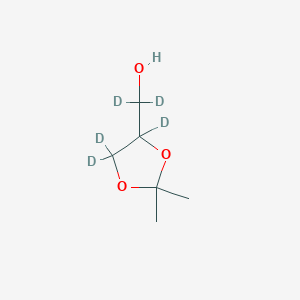

![2-(5-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene)ethan-1-ol](/img/structure/B1146884.png)

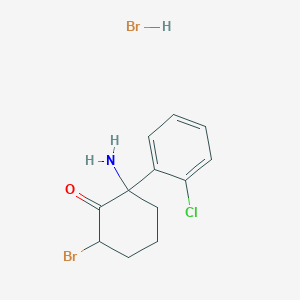

![methyl (2R,3R,4R)-3-acetamido-4-azido-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B1146887.png)

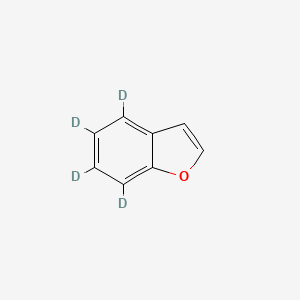

![Methyl (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B1146904.png)